molecular formula C20H16N2O4 B6306987 6-(4-Cbz-Aminopheny)picolinic acid, 95% CAS No. 1261889-05-7

6-(4-Cbz-Aminopheny)picolinic acid, 95%

Cat. No. B6306987
CAS RN: 1261889-05-7
M. Wt: 348.4 g/mol
InChI Key: SNIHAARYITYJCJ-UHFFFAOYSA-N
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Description

6-(4-Cbz-Aminopheny)picolinic acid, also known as 6-Cbz-APA, is an organic compound with a molecular weight of 214.25 g/mol. It is a white solid with a melting point of 166-168°C and a boiling point of 240-243°C. 6-Cbz-APA is a derivative of the naturally occurring amino acid lysine and is used as a building block for peptide synthesis. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 6-(4-Cbz-Aminopheny)picolinic acid, 95% is not completely understood. However, it is believed that 6-(4-Cbz-Aminopheny)picolinic acid, 95% can form a hydrogen bond with lysine residues in proteins, which can affect the structure and function of the protein. Additionally, 6-(4-Cbz-Aminopheny)picolinic acid, 95% can form a covalent bond with lysine residues, which can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Cbz-Aminopheny)picolinic acid, 95% are not fully understood. However, it has been shown to inhibit protein-protein interactions and enzyme activity. Additionally, it has been shown to affect transcription factors and to have an effect on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Cbz-Aminopheny)picolinic acid, 95% in lab experiments include its low cost, its availability, and its ability to form hydrogen and covalent bonds with lysine residues in proteins. The limitations of using 6-(4-Cbz-Aminopheny)picolinic acid, 95% in lab experiments include its instability in aqueous solutions and its potential toxicity.

Future Directions

For research involving 6-(4-Cbz-Aminopheny)picolinic acid, 95% include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesis. Further research could also be conducted to investigate the potential toxicity of 6-(4-Cbz-Aminopheny)picolinic acid, 95% and to develop methods to reduce its toxicity. Lastly, research could be conducted to investigate the potential of 6-(4-Cbz-Aminopheny)picolinic acid, 95% as a therapeutic agent.

Synthesis Methods

6-(4-Cbz-Aminopheny)picolinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with ethylenediamine in the presence of a catalyst such as zinc chloride. This reaction yields a mixture of 6-(4-Cbz-Aminopheny)picolinic acid, 95% and its isomer, 4-Cbz-APA. The mixture can then be separated using column chromatography. Other methods of synthesis include the condensation of lysine with 4-chlorobenzaldehyde and the reaction of 4-chlorobenzaldehyde with a mixture of ethylenediamine and acetic anhydride.

Scientific Research Applications

6-(4-Cbz-Aminopheny)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block for peptide synthesis. It has also been used in the synthesis of peptide-based inhibitors of protein-protein interactions, as well as in the synthesis of peptide-based inhibitors of enzyme activity. Additionally, 6-(4-Cbz-Aminopheny)picolinic acid, 95% has been used in the synthesis of peptide-based inhibitors of transcription factors.

properties

IUPAC Name

6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)18-8-4-7-17(22-18)15-9-11-16(12-10-15)21-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHAARYITYJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cbz-Aminopheny)picolinic acid

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